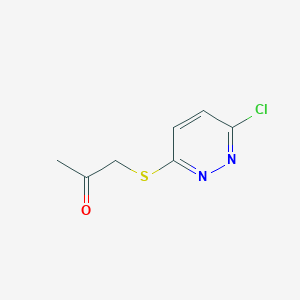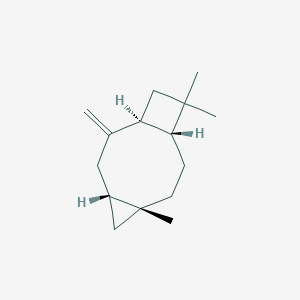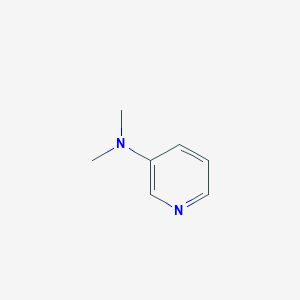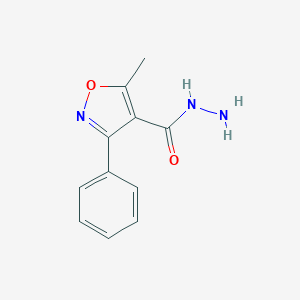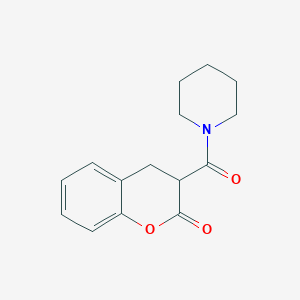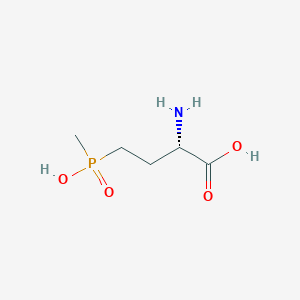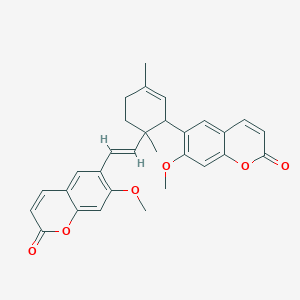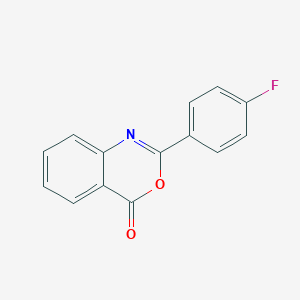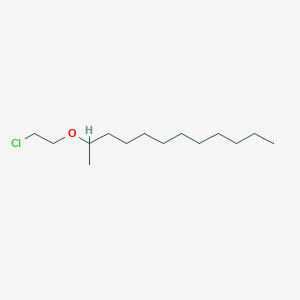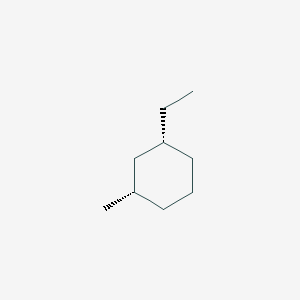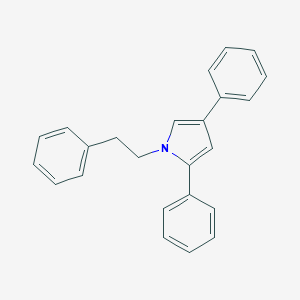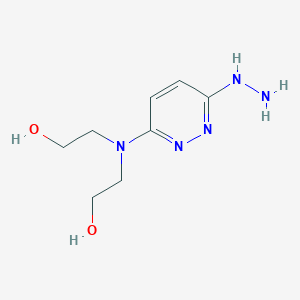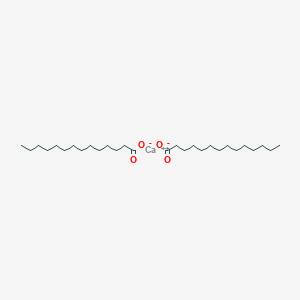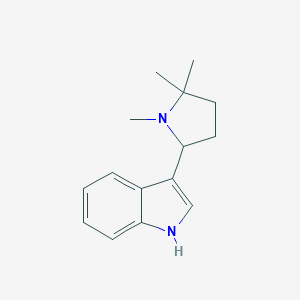
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole, also known as TRIMIPRAMINE, is a tricyclic antidepressant drug that has been used in the treatment of major depressive disorder. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
作用機序
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain. This results in an overall increase in neurotransmitter activity, which is believed to be responsible for its antidepressant effects.
生化学的および生理学的効果
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as to modulate the activity of certain receptors. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic effects.
実験室実験の利点と制限
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has a number of advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the neurobiology of depression and other psychiatric disorders. However, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole also has a number of limitations, including its potential for side effects and its limited effectiveness in some patients.
将来の方向性
There are a number of potential future directions for research on 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole. One area of interest is the development of new and more effective antidepressant drugs based on the 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole structure. Another area of interest is the use of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, there is also a need for further research into the long-term effects of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole use, in order to better understand its potential risks and benefits.
合成法
The synthesis of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole involves the condensation of 3-(dimethylamino)propylamine with 1-(2-bromoethyl)-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrogenated to yield the final product.
科学的研究の応用
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been extensively studied for its antidepressant properties. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain, which are believed to be involved in the regulation of mood. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety and obsessive-compulsive disorder.
特性
CAS番号 |
19137-80-5 |
|---|---|
製品名 |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-15(2)9-8-14(17(15)3)12-10-16-13-7-5-4-6-11(12)13/h4-7,10,14,16H,8-9H2,1-3H3 |
InChIキー |
CTLWQMICLDLMLR-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
正規SMILES |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
同義語 |
3-(1,5,5-Trimethyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



